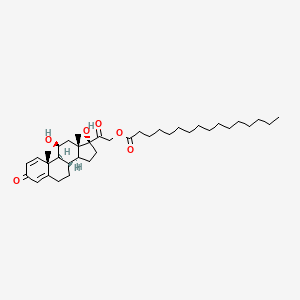

Prednisolone palmitate

Description

Prednisolone palmitate is a corticosteroid ester prodrug, widely used in pharmaceutical formulations for its anti-inflammatory and immunosuppressive properties. It is a palmitic acid ester of prednisolone, designed to enhance lipid solubility and improve absorption in oral or topical applications. This compound is metabolized in vivo to release active prednisolone, which modulates gene expression to suppress inflammation and immune responses . Its inclusion in formulations like oral solutions (e.g., Prednisolone Oral Solution, USP) highlights its clinical relevance, particularly for pediatric or geriatric patients requiring precise dosing .

Properties

CAS No. |

54267-10-6 |

|---|---|

Molecular Formula |

C37H58O6 |

Molecular Weight |

598.9 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |

InChI |

InChI=1S/C37H58O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h20,22,24,29-31,34,39,42H,4-19,21,23,25-26H2,1-3H3/t29-,30-,31-,34+,35-,36-,37-/m0/s1 |

InChI Key |

YNVPFGZVMSQKIC-CUUJIVLRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prednisolone palmitate typically involves the esterification of prednisolone with palmitic acid. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Prednisolone palmitate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert this compound back to prednisolone.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base, such as pyridine or triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.

Scientific Research Applications

Anti-Inflammatory Applications

Prednisolone palmitate has been investigated for its anti-inflammatory properties, particularly in conditions such as arthritis and systemic sclerosis. A study demonstrated that liposomal formulations of this compound exhibited superior anti-inflammatory effects compared to traditional formulations. This was evidenced by significant reductions in inflammatory markers following intravenous administration in animal models .

Case Study: Systemic Sclerosis

In a clinical trial involving patients with early diffuse systemic sclerosis, prednisolone treatment showed improvements in functional ability and skin involvement, although these were not statistically significant. The study indicated that patients receiving prednisolone reported less pain and lower anxiety levels compared to the control group .

Metabolic Effects

Research has shown that this compound can influence metabolic processes, particularly in the context of obesity and exercise tolerance. A study on mice indicated that intermittent treatment with prednisolone improved exercise tolerance and metabolic rates, suggesting potential benefits for managing obesity-related conditions .

Data Table: Metabolic Outcomes in Mice

| Parameter | Control Group | Prednisolone Group |

|---|---|---|

| VO2 (ml/kg/min) | 20 ± 2 | 30 ± 3 |

| VCO2 (ml/kg/min) | 18 ± 2 | 25 ± 2 |

| Energy Expenditure (kcal) | 150 ± 10 | 200 ± 15 |

Treatment of Respiratory Conditions

This compound is also used in treating respiratory conditions, including asthma and croup. A randomized trial comparing prednisolone with dexamethasone for treating croup found no significant differences in outcomes, suggesting that prednisolone remains an effective option for managing acute respiratory distress in children .

Pharmacological Profile

The pharmacological properties of this compound include:

- Mechanism of Action : this compound acts by modulating inflammatory pathways and immune responses, which is beneficial in various inflammatory and autoimmune disorders.

- Indications : It is indicated for use in endocrine disorders, rheumatic diseases, allergic conditions, and certain cancers .

Comparative Effectiveness

A comparative effectiveness study highlighted prednisolone's role against dexamethasone in pediatric settings. The findings suggested that while both medications are effective, prednisolone's dosing regimen could be more convenient for outpatient management of conditions like croup .

Mechanism of Action

Prednisolone palmitate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Prednisolone palmitate belongs to a broader class of palmitate esters and corticosteroid derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Key Contrasts in Pharmacokinetics and Mechanism

- This compound vs. Retinyl Palmitate : While both are ester prodrugs, retinyl palmitate targets vitamin A receptors for dermatological benefits, whereas this compound acts systemically via glucocorticoid receptors vs. .

- This compound vs. Ascorbyl Palmitate: Ascorbyl palmitate inhibits enzymes like type 3 iodothyronine deiodinase via non-competitive mechanisms, unlike prednisolone’s genomic anti-inflammatory pathways .

- This compound vs. Ethyl Palmitate : Ethyl palmitate lacks pharmacological activity, serving primarily as a flavor enhancer in fermented foods .

Research Findings and Clinical Relevance

- This compound : Studies highlight its efficacy in pediatric formulations due to improved palatability and absorption .

- Retinyl Palmitate: Nanoemulsion formulations enhance stability for topical delivery, critical in acne and anti-aging therapies .

- Isocetyl Palmitate: Preferred in cosmetics for its non-greasy texture and compatibility with sensitive skin .

Biological Activity

Prednisolone palmitate, a lipophilic derivative of prednisolone, has garnered attention for its enhanced biological activity and therapeutic potential. This article explores its biological activity, focusing on mechanisms, effects on lipid metabolism, anti-inflammatory properties, and clinical implications.

This compound is characterized by the esterification of prednisolone with palmitic acid, which enhances its solubility and bioavailability. This modification allows for improved cellular uptake and prolonged action compared to prednisolone alone. The compound exerts its effects primarily through the glucocorticoid receptor (GR), modulating gene expression involved in inflammatory and metabolic processes.

Key Mechanisms:

- Glucocorticoid Receptor Activation: Binding to GR leads to transcriptional regulation of anti-inflammatory proteins while inhibiting pro-inflammatory cytokines.

- 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Interaction: this compound's metabolism involves 11β-HSD1 and 11β-HSD2, which convert inactive cortisone to active cortisol and vice versa, influencing systemic glucocorticoid levels .

Biological Activity in Clinical Studies

Recent studies have highlighted the significant biological activities of this compound in various contexts:

1. Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties. A study involving patients with eosinophilic inflammation showed that prednisolone significantly downregulated several inflammatory markers, including IL-4, IL-5, and IL-13 . The compound also reduced matrix metalloproteinases (MMPs), which are implicated in tissue remodeling during inflammation.

2. Lipid Metabolism Modulation

Research indicates that this compound affects lipid metabolism by altering triglyceride and cholesterol accumulation in macrophages. It was found to significantly reduce circulating triacylglycerol levels during hyperinsulinemic conditions .

| Parameter | This compound | Control |

|---|---|---|

| Circulating Triacylglycerol | Decreased | Increased |

| Cholesterol Accumulation | Reduced | Increased |

| NEFA Levels | Suppressed | Elevated |

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound:

- MAPLE Trial: This exploratory study assessed prednisolone's impact on sputum proteins related to type-2 inflammation. Results showed significant downregulation of eosinophilic markers post-treatment .

- AZD4017 Study: This randomized trial examined the effects of AZD4017 in conjunction with prednisolone. Findings indicated that AZD4017 mitigated the adverse metabolic effects typically associated with glucocorticoid therapy while preserving anti-inflammatory efficacy .

Adverse Effects and Considerations

Despite its benefits, the use of this compound is not without risks. Common adverse effects include:

- Weight gain

- Hyperglycemia

- Osteoporosis

Monitoring is essential during treatment to manage these potential side effects effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.